molecular formula C12H15N3O4 B13969980 4-(1,4-Diazepan-1-yl)-3-nitrobenzoic acid CAS No. 238428-99-4

4-(1,4-Diazepan-1-yl)-3-nitrobenzoic acid

Cat. No.: B13969980
CAS No.: 238428-99-4
M. Wt: 265.26 g/mol
InChI Key: MNBQVXDHIUQUEZ-UHFFFAOYSA-N
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Description

4-(1,4-Diazepan-1-yl)-3-nitrobenzoic acid is a chemical compound that features a diazepane ring attached to a nitrobenzoic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the diazepane ring and the nitro group imparts unique chemical properties to the molecule, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,4-Diazepan-1-yl)-3-nitrobenzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1,4-Diazepan-1-yl)-3-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium catalyst

    Oxidizing Agents: Potassium permanganate

    Bases: Sodium hydroxide, potassium carbonate

Major Products Formed

    Amino Derivatives: Formed by the reduction of the nitro group

    Functionalized Diazepanes: Formed by nucleophilic substitution reactions

Mechanism of Action

The mechanism of action of 4-(1,4-Diazepan-1-yl)-3-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The nitro group can participate in redox reactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,4-Diazepan-1-yl)-3-nitrobenzoic acid is unique due to the combination of the diazepane ring and the nitrobenzoic acid moiety This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to participate in a wide range of chemical reactions

Properties

CAS No.

238428-99-4

Molecular Formula

C12H15N3O4

Molecular Weight

265.26 g/mol

IUPAC Name

4-(1,4-diazepan-1-yl)-3-nitrobenzoic acid

InChI

InChI=1S/C12H15N3O4/c16-12(17)9-2-3-10(11(8-9)15(18)19)14-6-1-4-13-5-7-14/h2-3,8,13H,1,4-7H2,(H,16,17)

InChI Key

MNBQVXDHIUQUEZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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